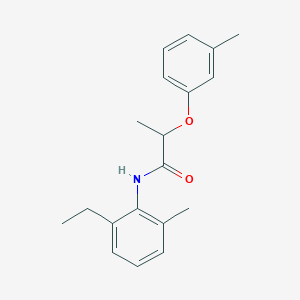![molecular formula C22H24N4O5 B250157 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide], also known as ODPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODPA is a bis-amide compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms.
Aplicaciones Científicas De Investigación
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been studied for its potential applications in various scientific research fields, including organic electronics, materials science, and biomedical research. In organic electronics, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been used as a building block for the synthesis of conjugated polymers, which have shown promise as efficient organic semiconductors. In materials science, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been used as a crosslinking agent to improve the mechanical properties of polymer films. In biomedical research, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been studied for its potential as an anticancer agent, as it has shown cytotoxic effects against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] as an anticancer agent is not fully understood. However, studies have suggested that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been shown to have both biochemical and physiological effects. In vitro studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In vivo studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in humans have not been fully studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in lab experiments is its ability to crosslink polymers, which can improve the mechanical properties of materials. Another advantage is its potential as an anticancer agent, which can be studied in vitro and in vivo. However, one limitation of using N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in lab experiments is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]. One direction is to study its toxicity and pharmacokinetics in humans, which can provide valuable information for its potential use as an anticancer agent. Another direction is to explore its applications in organic electronics, as it has shown promise as a building block for efficient organic semiconductors. Additionally, further research can be conducted on the synthesis of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] and its derivatives, which can lead to the development of new materials and potential therapeutic agents.
Métodos De Síntesis
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can be synthesized through a two-step reaction process. The first step involves the synthesis of 2-(3,5-dimethylphenoxy)acetic acid, which is achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with thionyl chloride and hydrazine hydrate to form N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide].
Propiedades
Fórmula molecular |
C22H24N4O5 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-13-5-14(2)8-17(7-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-9-15(3)6-16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28) |
Clave InChI |
HLVNITAIGASJBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)


![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
